molecular formula C18H32O16 B12754265 Inulotriose CAS No. 58208-59-6

Inulotriose

Cat. No.: B12754265
CAS No.: 58208-59-6
M. Wt: 504.4 g/mol
InChI Key: UVEIHXHNEIMXTD-VORSWSGSSA-N
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Description

Inulotriose is an oligosaccharide composed of three fructose units linked by β-2,1-glycosidic bonds. It is a product of the enzymatic hydrolysis of inulin, a polysaccharide found in various plants such as chicory and Jerusalem artichoke.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inulotriose is primarily produced through the enzymatic hydrolysis of inulin using endoinulinase. The enzyme cleaves the internal β-2,1-glycosidic bonds of inulin, resulting in the formation of this compound along with other inulooligosaccharides .

Industrial Production Methods: Industrial production of this compound involves the cultivation of microorganisms such as Aspergillus niger, which produce inulinase enzymes. The process includes the extraction of inulin from plant sources, followed by enzymatic hydrolysis under controlled conditions of pH and temperature to optimize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Inulotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Inulotriose has a wide range of applications in scientific research:

Mechanism of Action

Inulotriose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. This leads to the production of short-chain fatty acids, which have various health benefits, including improved gut barrier function, enhanced mineral absorption, and modulation of the immune system .

Comparison with Similar Compounds

    Inulotetraose: Composed of four fructose units.

    Inulopentaose: Composed of five fructose units.

    Fructooligosaccharides: A group of oligosaccharides composed of short chains of fructose molecules.

Comparison: Inulotriose is unique due to its specific chain length and the resulting functional properties. Compared to inulotetraose and inulopentaose, this compound has a shorter chain length, which may influence its solubility, sweetness, and prebiotic efficacy. Fructooligosaccharides, on the other hand, encompass a broader range of oligosaccharides, including this compound, and are widely recognized for their prebiotic benefits .

Properties

CAS No.

58208-59-6

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(3S,4R,5R)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C18H32O16/c19-1-7(23)11(25)12(26)8(24)4-31-18(16(30)14(28)10(3-21)34-18)6-32-17(5-22)15(29)13(27)9(2-20)33-17/h7,9-16,19-23,25-30H,1-6H2/t7-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-/m1/s1

InChI Key

UVEIHXHNEIMXTD-VORSWSGSSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)OCC(=O)C(C(C(CO)O)O)O)O)O)O

Origin of Product

United States

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